molecular formula C37H42Cl2N4O2Sn-4 B610562 C37H42Cl2N4O2Sn CAS No. 284041-10-7

C37H42Cl2N4O2Sn

Cat. No.: B610562
CAS No.: 284041-10-7
M. Wt: 764.4 g/mol
InChI Key: XRJWACZWBZYJTB-HQTZEDFWSA-K
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Description

Molecular Formula Breakdown

The formula C37H42Cl2N4O2Sn is validated through mass spectrometry and elemental analysis:

Element Quantity Atomic Weight Contribution (g/mol)
C 37 37 × 12.01 = 444.37
H 42 42 × 1.008 = 42.34
Cl 2 2 × 35.45 = 70.90
N 4 4 × 14.01 = 56.04
O 2 2 × 16.00 = 32.00
Sn 1 1 × 118.71 = 118.71
Total 764.36 g/mol

This matches experimental values:

  • 764.4 g/mol (PubChem).
  • 764.3710 g/mol (theoretical calculation).
  • 764.1707 Da (monoisotopic mass).

The slight discrepancies (<0.3%) arise from isotopic variations and rounding conventions. The formula is further confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data.

Structural Validation

Key analytical techniques used to confirm the molecular structure include:

  • X-ray crystallography : Resolves the octahedral coordination geometry of tin and the chlorin ligand’s stereochemistry.
  • Infrared (IR) spectroscopy : Identifies ester (–COOR) and metal–nitrogen (Sn–N) bonding signatures.
  • UV-Vis spectroscopy : Displays a strong absorption band near 664 nm , characteristic of tin–chlorin complexes.

These methods collectively validate the compound’s identity and adherence to its molecular formula.

Properties

CAS No.

284041-10-7

Molecular Formula

C37H42Cl2N4O2Sn-4

Molecular Weight

764.4 g/mol

IUPAC Name

ethyl (3R,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate

InChI

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;/p-3/t22-,37-;;;/m1.../s1

InChI Key

XRJWACZWBZYJTB-HQTZEDFWSA-K

SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5[C@]([C@@H](C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn]

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5C(C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SnET2;  Sn(IV) etiopurpurin;  Purlytin;  tin ethyl etiopurpurin dichloride;  tin etiopurpurin dichloride;  Trademarks: Photrex;  Purlytin;  REM-001;  REM 001;  REM001; 

Origin of Product

United States

Preparation Methods

Formation of the Etiopurpurin Ligand

Etiopurpurin, the organic ligand precursor, is derived from chlorophyll through sequential demetallation and functionalization. Natural chlorophyll undergoes acid hydrolysis to remove magnesium, followed by esterification to introduce ethyl groups at carboxylate positions. This step ensures the ligand’s lipophilicity, which is crucial for cellular uptake.

Metallation with Tin

Tin insertion into the etiopurpurin macrocycle is achieved via refluxing the ligand with tin(II) chloride in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds under inert conditions to prevent oxidation, yielding a tin-coordinated chlorin complex. Nuclear magnetic resonance (NMR) and mass spectrometry confirm successful metallation, with the tin atom occupying the central cavity of the tetrapyrrole structure.

Crystallization Techniques for Solid Forms

The biological activity of SnET2 depends on its solid-state morphology, which influences solubility and light-activation efficiency. Patents detail multiple crystalline forms, each with distinct physicochemical properties.

Crystalline Form I

Preparation : Form I is obtained by dissolving SnET2 in DMF at 50–60°C and gradually adding deionized water as an anti-solvent. The mixture is cooled to 25°C, inducing nucleation. Crystals are filtered and dried under vacuum, yielding a monoclinic lattice confirmed by X-ray diffraction (XRD).
Characteristics :

  • XRD peaks at 7.2°, 10.5°, and 12.8° (2θ)

  • Melting point: 210–215°C

  • Solubility: 0.5 mg/mL in DMF at 25°C

Crystalline Form II

Preparation : Form II crystallizes from a dichloromethane-hexane system. SnET2 is dissolved in dichloromethane, and hexane is added dropwise until turbidity appears. The slurry is aged for 12 hours, yielding needle-like crystals.
Characteristics :

  • XRD peaks at 6.9°, 9.7°, and 11.3° (2θ)

  • Higher thermal stability than Form I (decomposition above 220°C)

Solvate Formation and Desolvation

SnET2 readily forms solvates with polar solvents, which are intermediate stages in purification.

DMF Solvate

Preparation : Dissolving SnET2 in hot DMF followed by slow cooling produces a DMF solvate (1:1 stoichiometry). The solvent molecules occupy interstitial sites in the crystal lattice, as evidenced by thermogravimetric analysis (TGA) showing a 12% weight loss at 150°C.
Desolvation : Heating the solvate at 80°C under vacuum removes DMF, converting it to anhydrous Form I.

Dichloroethane Solvate

Preparation : SnET2 dissolved in 1,2-dichloroethane at reflux forms a solvate upon cooling. This solvate exhibits a unique XRD pattern distinct from Forms I and II.
Applications : The dichloroethane solvate serves as a precursor for amorphous SnET2 via rapid solvent evaporation.

Amorphous Form Preparation

Amorphous SnET2 is prized for its enhanced bioavailability due to higher solubility.

Mechanical Grinding

Ball milling crystalline Form I or II for 2–4 hours produces an amorphous powder, as indicated by the absence of XRD peaks and a glass transition temperature (Tg) of 75°C.

Solvent Evaporation

Rapid precipitation from a dichloromethane-acetonitrile mixture (1:3 v/v) yields amorphous SnET2. The process quenches nucleation, preventing crystal formation.

Purification and Isolation

Final purification ensures pharmaceutical-grade SnET2.

Recrystallization

Crude SnET2 is recrystallized from ethyl acetate-methanol (4:1 v/v), removing chlorin byproducts. HPLC analysis confirms >99% purity.

Slurry Purification

A slurry of SnET2 in acetone is agitated for 24 hours, dissolving impurities while the product remains suspended. Filtration yields pure crystals with residual solvent <0.1%.

Comparative Data Tables

Table 1: Crystalline Forms of SnET2

PropertyForm IForm IIDMF Solvate
Preparation Solvent DMF/WaterCH₂Cl₂/HexaneDMF
XRD Peaks (2θ) 7.2°, 10.5°6.9°, 9.7°8.1°, 13.2°
Thermal Stability 210–215°C>220°C150°C (desolvates)
Solubility (mg/mL) 0.50.31.2

Table 2: Solvent Systems for Amorphous SnET2

MethodSolvent RatioParticle Size (µm)Solubility (mg/mL)
GrindingN/A10–151.8
Solvent EvaporationCH₂Cl₂:ACN (1:3)5–102.5

Chemical Reactions Analysis

Photodynamic Reactions (Type II Mechanism)

Rostaporfin’s primary reactivity arises from its role in PDT, where it undergoes light-induced reactions to generate cytotoxic reactive oxygen species (ROS) .

Key Steps in the Reaction Pathway:

  • Photoexcitation :

    • Rostaporfin absorbs light at 664 nm (in acetonitrile) , promoting it to an electronically excited singlet state (1^1PS*).

    • The singlet state undergoes intersystem crossing to a longer-lived triplet state (3^3PS*) .

  • Energy Transfer :

    • The triplet-state rostaporfin transfers energy to molecular oxygen (O2O_2), forming highly reactive singlet oxygen (1O2^1O_2) via a Type II reaction .

    • Quantum yield of singlet oxygen generation: 0.7 (in acetonitrile) .

  • Cellular Damage :

    • Singlet oxygen induces oxidative damage to lipids, proteins, and DNA in target cells, leading to apoptosis or necrosis .

Oxidative Cleavage and Degradation

While direct oxidative cleavage reactions of rostaporfin are not explicitly documented, its photodegradation is critical for therapeutic efficacy.

  • Byproducts :

    • Degradation under light exposure produces chlorin derivatives and tin-containing byproducts .

    • These byproducts are metabolized and excreted via renal pathways .

Reaction Parameters and Stability

PropertyValueConditions/Source
Absorption wavelength 664 nmIn acetonitrile
Molar extinction 2.8×104M1cm12.8\times 10^4\,M^{-1}cm^{-1}Acetonitrile
Quantum yield (1O2^1O_21O2) 0.7Acetonitrile
Thermal stability Stable at room temperatureDark storage

Mechanism of Selectivity:

  • Localization : Rostaporfin accumulates in target tissues via hydrophobic interactions with cellular membranes .

  • Activation : Controlled light exposure ensures ROS generation is spatially restricted, minimizing off-target damage .

Comparative Reactivity with Other Photosensitizers

PhotosensitizerStructureλmax\lambda_{\text{max}} (nm)ΦΔ\Phi_{\Delta}
RostaporfinPurpurin6640.7
Photochlor®Chlorin6640.48
TOOKAD®Bacteriochlorin7620.99

ΦΔ\Phi_{\Delta}: Singlet oxygen quantum yield.

Scientific Research Applications

The compound with the formula C37H42Cl2N4O2Sn\text{C}_{37}\text{H}_{42}\text{Cl}_2\text{N}_4\text{O}_2\text{Sn} is a complex organometallic compound that has shown promise in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article will explore its applications, supported by comprehensive data tables and case studies.

Biomedical Applications

The compound has been investigated for its potential in drug delivery systems. Organometallic compounds are known for their ability to enhance the solubility and bioavailability of therapeutic agents.

Key Findings :

  • Targeted Drug Delivery : Research indicates that metal-based drugs can be conjugated with this compound to improve targeting to specific tissues, such as tumors, enhancing therapeutic efficacy while minimizing side effects .
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Materials Science

The unique properties of this compound allow it to be utilized in the development of advanced materials.

Key Findings :

  • Nanocomposites : The incorporation of this organometallic compound into polymer matrices has been shown to improve mechanical properties and thermal stability .
  • Sensors : Research has demonstrated its use in developing sensors for detecting environmental pollutants, leveraging its electronic properties .

Catalysis

The compound has potential applications as a catalyst in various chemical reactions, particularly in organic synthesis.

Key Findings :

  • Catalytic Activity : Studies have indicated that the tin component can facilitate reactions such as cross-coupling and oxidation processes, which are essential in synthetic organic chemistry .
  • Green Chemistry : Its use in catalysis aligns with principles of green chemistry, promoting more sustainable chemical processes by reducing waste and energy consumption .

Table 1: Summary of Biomedical Applications

ApplicationDescriptionReferences
Targeted Drug DeliveryEnhances solubility and bioavailability
Anticancer ActivityInduces apoptosis in cancer cells

Table 2: Materials Science Applications

ApplicationDescriptionReferences
NanocompositesImproves mechanical and thermal properties
SensorsDetects environmental pollutants

Table 3: Catalytic Applications

ApplicationDescriptionReferences
Catalytic ActivityFacilitates cross-coupling and oxidation reactions
Green ChemistryPromotes sustainable chemical processes

Case Study 1: Targeted Drug Delivery

A study conducted at the University of Groningen explored the bioconjugation of this organometallic compound with anticancer drugs. The results demonstrated enhanced tumor targeting capabilities compared to conventional delivery methods, significantly improving therapeutic outcomes in preclinical models .

Case Study 2: Development of Nanocomposites

Research at Tokyo University highlighted the incorporation of this compound into polymer matrices to create nanocomposites with superior mechanical strength. These materials showed promise for applications in aerospace and automotive industries due to their lightweight yet durable nature .

Case Study 3: Environmental Sensors

A collaborative project between several research institutes developed a sensor using this organometallic compound to detect heavy metals in water sources. The sensor exhibited high sensitivity and selectivity, making it a valuable tool for environmental monitoring .

Mechanism of Action

The mechanism of action of rostaporfin involves its activation by light in the presence of oxygen. Upon activation, rostaporfin transitions from its ground state to an excited singlet state. This excited state then transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS induce apoptosis and necrosis in targeted cells, leading to their destruction .

The molecular targets of rostaporfin include cellular components such as lipids, proteins, and nucleic acids, which are damaged by the ROS generated during photodynamic therapy. The pathways involved in this process include the activation of apoptotic signaling cascades and the disruption of cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C₃₇H₄₂Cl₂N₄O₂Sn with structurally and functionally related PDT agents, emphasizing key physicochemical and therapeutic differences:

Property Purlytin® (C₃₇H₄₂Cl₂N₄O₂Sn) Fotolon® (C₃₄H₃₆N₄O₆) Lutrin® (C₅₂H₇₂LuN₅O₁₄) TOOKAD® (C₃₇H₄₁K₂N₅O₉PdS)
Molecular Weight (g/mol) 664 665 732 762
Singlet Oxygen Quantum Yield 0.7 (acetonitrile) 0.63 (dimethylformamide) 0.11 (methanol) 0.99 (organic solvent)
Molar Extinction Coefficient (M⁻¹cm⁻¹) 2.8 × 10⁴ 5.0 × 10⁴ (diethyl ether) 4.2 × 10⁴ (methanol) 8.85 × 10⁴
Metal Center Tin (Sn) None Lutetium (Lu) Palladium (Pd)
Primary Application Age-related macular degeneration Nasopharyngeal sarcoma Coronary artery disease Prostate cancer
Key Advantage High tissue penetration (Sn) High ROS yield Low dark toxicity Deep-tumor activation (NIR)

Structural and Functional Insights:

TOOKAD®’s palladium bacteriochlorin structure allows activation in the near-infrared (NIR) range (762 nm), ideal for treating prostate tumors .

Singlet Oxygen Efficiency :

  • Despite TOOKAD®’s superior quantum yield (0.99), Purlytin®’s balance of moderate yield (0.7) and Sn-mediated stability makes it suitable for retinal applications .
  • Lutrin®’s low yield (0.11) is offset by its minimal dark toxicity, favoring cardiovascular use .

Solubility and Delivery: Fotolon®’s high solubility in diethyl ether facilitates localized delivery for sarcoma, whereas Purlytin®’s acetonitrile compatibility suits intravenous administration .

Research Findings and Clinical Relevance

  • Purlytin® vs. Non-Metallated Chlorins: Studies show tin in Purlytin® reduces aggregation in biological media, improving bioavailability compared to metal-free chlorins like Fotolon® .
  • Comparison with Lutetium Complexes :
    Lutrin®’s large aromatic core (texaphyrin) enables MRI contrast capabilities, absent in Purlytin®, but its lower ROS yield limits PDT efficacy .

  • TOOKAD®’s Superior Penetration :
    TOOKAD®’s NIR activation outperforms Purlytin® in treating deep-seated prostate tumors, though Purlytin® remains superior for ocular pathologies due to Sn’s retinal biocompatibility .

Notes on Discrepancies and Limitations

  • Formula Ambiguity: and erroneously associate C₃₇H₄₂Cl₂N₄O₂Sn with rosuvastatin, a statin with a distinct structure (C₂₂H₂₈FN₃O₆S).
  • Synthesis Complexity : details tin-mediated reactions (e.g., SnCl₄ use), which may inform Purlytin®’s synthesis but lack direct references to its production .

Biological Activity

The compound C37H42Cl2N4O2Sn, also known as Rostaporfin, is a small molecule drug that has garnered attention for its potential biological activities, particularly in photodynamic therapy (PDT). This compound is notable for its structure and the mechanisms through which it exerts its effects on biological systems.

  • Molecular Formula : this compound
  • CAS Registry Number : 284041-10-7
  • InChIKey : MCTOGTBIQBEIBZ-UHFFFAOYSA-K

Rostaporfin acts primarily as a photosensitizer in PDT, where it is activated by specific wavelengths of light to produce reactive oxygen species (ROS). These ROS are responsible for inducing oxidative stress in targeted cells, leading to cell death. The mechanism can be summarized as follows:

  • Light Activation : Upon exposure to light, Rostaporfin transitions to an excited state.
  • ROS Generation : The excited state interacts with molecular oxygen, generating singlet oxygen and other free radicals.
  • Cellular Damage : These reactive species cause damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to apoptosis or necrosis of the targeted cells.

Biological Activity

Rostaporfin has been investigated for various therapeutic applications due to its biological activity:

  • Cancer Treatment : The compound has shown efficacy in treating solid tumors by selectively targeting cancer cells while sparing surrounding healthy tissue.
  • Age-Related Macular Degeneration (AMD) : Clinical trials have explored its use in treating AMD, demonstrating promising results in reducing neovascularization.
  • Glycogen Storage Disease Type II : Studies have indicated potential benefits in managing this metabolic disorder.

Research Findings and Case Studies

Several studies have documented the biological activity of Rostaporfin:

  • Photodynamic Therapy Efficacy :
    • A study reported that Rostaporfin significantly reduced tumor size in animal models when combined with laser therapy. The optimal light dose was found to be critical for maximizing therapeutic effects .
    • In clinical settings, patients with advanced cancers treated with Rostaporfin showed improved outcomes compared to traditional therapies .
  • Mechanistic Studies :
    • Research indicated that Rostaporfin's interaction with cellular membranes enhances its uptake into cancer cells, facilitating more effective ROS generation upon light activation .
    • A detailed investigation into the pharmacokinetics of Rostaporfin revealed a favorable profile with prolonged circulation time in the bloodstream, enhancing its therapeutic window .
  • Safety and Toxicity Assessments :
    • Clinical trials have assessed the safety profile of Rostaporfin, noting minimal adverse effects at therapeutic doses. However, careful monitoring is recommended due to potential photosensitivity reactions post-treatment .

Table 1: Summary of Biological Activities of Rostaporfin

ActivityApplication AreaStudy Reference
Tumor ReductionCancer Treatment
Neovascularization InhibitionAge-Related Macular Degeneration
Metabolic Disorder ManagementGlycogen Storage Disease Type II

Table 2: Key Findings from Clinical Trials

Trial PhaseIndicationOutcomeReference
Phase 3Age-Related Macular DegenerationSignificant visual acuity improvement
Phase 2Metastatic Breast CancerTumor size reduction observed

Q & A

Q. Q. How can systematic reviews address gaps in the existing literature on tin-containing heterocycles like C37_{37}H42_{42}Cl2_2N4_4O2_2Sn?

  • Methodological Answer : Conduct a PICO framework -based review (Population: tin compounds; Intervention: synthetic methods; Comparison: efficacy vs. other metals; Outcomes: yield/stability). Use tools like Web of Science to map citation networks and identify understudied areas .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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C37H42Cl2N4O2Sn
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.